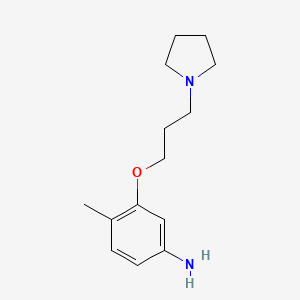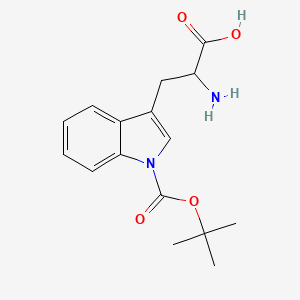![molecular formula C13H12FN B12078317 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is an organic compound with a biphenyl structure substituted with a fluorine atom at the 2-position and a methyl group at the 3’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by selective functionalization.
-
Formation of Biphenyl Core: : The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative. For instance, 2-fluorobromobenzene can be coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
-
Amination: : The resulting biphenyl derivative can then undergo amination. This can be achieved through a Buchwald-Hartwig amination reaction, where the biphenyl compound reacts with an amine source, such as ammonia or an amine derivative, in the presence of a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which can reduce any nitro or carbonyl groups present.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Substituted biphenyl derivatives with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of advanced polymers and coatings with specific chemical resistance properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the biphenyl structure provides a rigid framework that can fit into hydrophobic pockets of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-[1,1’-biphenyl]-3-amine: Lacks the methyl group, which may affect its binding properties and reactivity.
3’-Methyl-[1,1’-biphenyl]-3-amine: Lacks the fluorine atom, which may reduce its binding affinity and electronic properties.
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine: The position of the methyl group is different, which can influence its steric interactions and reactivity.
Uniqueness
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and binding properties. The presence of both substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
This detailed overview provides a comprehensive understanding of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C13H12FN |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
2-fluoro-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14/h2-8H,15H2,1H3 |
InChI-Schlüssel |
YQUQZFXLSOUEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)







